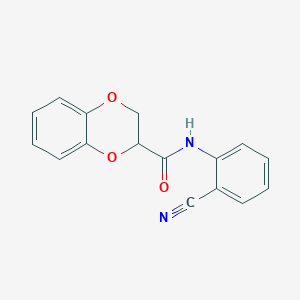

![molecular formula C19H14INO B2443873 (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-57-2](/img/structure/B2443873.png)

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

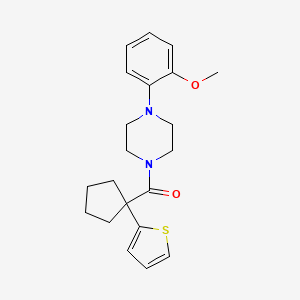

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one, hereafter referred to as 2E-3-4-iodophenyl-1-naphthalen-2-ylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics.

Aplicaciones Científicas De Investigación

Chemotherapeutic Potential

- Chalcones as Chemotherapeutic Agents: Chalcones, including compounds like (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one, are noted for their wide range of medical applications. These compounds have demonstrated effectiveness as anti-tumor agents, cell proliferation inhibitors, and chemo-preventing agents. Structural and spectral studies of these chalcones have shown their potential in chemotherapy (Barakat et al., 2015).

Optical and Electronic Properties

- Fluorescent Probe for β-Amyloids: A derivative of (2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one has been synthesized as a fluorescent probe for β-amyloids, showing high binding affinities and potential for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

- Photophysical Study in Aqueous Mixtures: These compounds, including acrylodan derivatives, have been studied for their photophysical behavior in various solvents. This research is important for understanding how these compounds behave in biological systems and their emission properties (Cerezo et al., 2001).

Structural and Molecular Characterization

- X-Ray Diffraction and Spectroscopy Analysis: The structure of these compounds has been extensively characterized using techniques like X-ray diffraction, FT-IR, Raman spectroscopy, and computational methods. This structural information is crucial for understanding the compound's potential applications (Kumar et al., 2014).

- Tautomerism and Conformation Studies: Studies on related compounds have been conducted to understand their tautomerism and conformations, which are essential for predicting their reactivity and interactions in various environments (Ünver et al., 2001).

Biological and Medicinal Applications

- Antibacterial and Anti-inflammatory Activity: Derivatives of this compound have shown significant antibacterial and anti-inflammatory activities, indicating their potential in the development of new therapeutic agents (Guruswamy & Jayarama, 2020).

- Potential in Treating Neurodegenerative Diseases: Given its role as a fluorescent probe for β-amyloids, the compound or its derivatives could be significant in researching and diagnosing Alzheimer’s disease, a major neurodegenerative disorder (Fa et al., 2015).

Propiedades

IUPAC Name |

(E)-3-(4-iodoanilino)-1-naphthalen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEHQBKIAFFFLC-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)

![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)

![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)